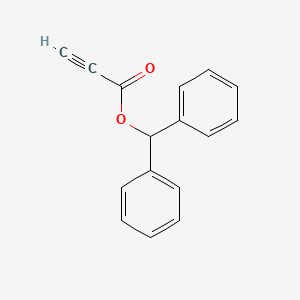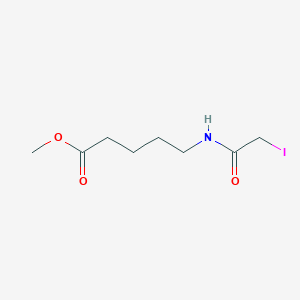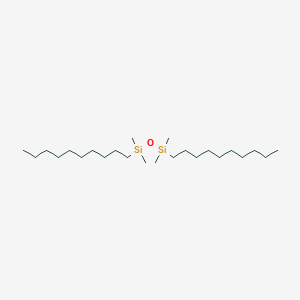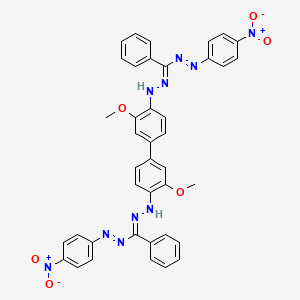
5,5'-(3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(1-(4-nitrophenyl)-3-phenylformazan)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-(3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(1-(4-nitrophenyl)-3-phenylformazan) is a complex organic compound characterized by its biphenyl structure with dimethoxy and nitrophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(1-(4-nitrophenyl)-3-phenylformazan) typically involves multiple steps, starting with the preparation of the biphenyl core. The biphenyl core is synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and halides. The dimethoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
The nitrophenyl and phenylformazan groups are then attached through a series of substitution and condensation reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like toluene or dimethylformamide (DMF). The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and reduce costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: The nitrophenyl groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The biphenyl core allows for various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted biphenyl derivatives.
Substitution: Halogenated biphenyl compounds.
Aplicaciones Científicas De Investigación
5,5’-(3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(1-(4-nitrophenyl)-3-phenylformazan) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to proteins or enzymes, altering their activity. The biphenyl core and nitrophenyl groups contribute to its ability to interact with hydrophobic and aromatic regions of biomolecules. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Dimethoxy-1,1’-biphenyl: Lacks the nitrophenyl and phenylformazan groups, making it less complex.
4,4’-Dinitrobiphenyl: Contains nitro groups but lacks the methoxy and phenylformazan groups.
1,1’-Biphenyl-4,4’-diylbis(3-phenylformazan): Similar structure but without the methoxy groups.
Uniqueness
5,5’-(3,3’-Dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(1-(4-nitrophenyl)-3-phenylformazan) is unique due to the combination of methoxy, nitrophenyl, and phenylformazan groups on the biphenyl core
Propiedades
Número CAS |
63469-14-7 |
|---|---|
Fórmula molecular |
C40H32N10O6 |
Peso molecular |
748.7 g/mol |
Nombre IUPAC |
N'-[2-methoxy-4-[3-methoxy-4-[(2E)-2-[[(4-nitrophenyl)diazenyl]-phenylmethylidene]hydrazinyl]phenyl]anilino]-N-(4-nitrophenyl)iminobenzenecarboximidamide |
InChI |
InChI=1S/C40H32N10O6/c1-55-37-25-29(13-23-35(37)43-47-39(27-9-5-3-6-10-27)45-41-31-15-19-33(20-16-31)49(51)52)30-14-24-36(38(26-30)56-2)44-48-40(28-11-7-4-8-12-28)46-42-32-17-21-34(22-18-32)50(53)54/h3-26,43-44H,1-2H3/b45-41?,46-42?,47-39+,48-40+ |
Clave InChI |
KEMIHQQODRIPRE-CNPLHLMXSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N/N=C(/N=NC3=CC=C(C=C3)[N+](=O)[O-])\C4=CC=CC=C4)OC)N/N=C(/N=NC5=CC=C(C=C5)[N+](=O)[O-])\C6=CC=CC=C6 |
SMILES canónico |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NN=C(C3=CC=CC=C3)N=NC4=CC=C(C=C4)[N+](=O)[O-])OC)NN=C(C5=CC=CC=C5)N=NC6=CC=C(C=C6)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N',N'',N''',N'''',N'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methylene)]hexaaniline](/img/structure/B14487293.png)
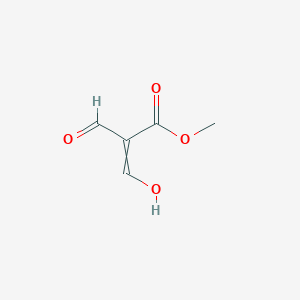
![[(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B14487307.png)


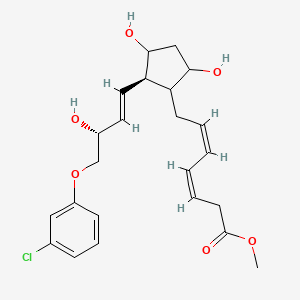
![(2R)-2-[[2-carboxy-2-[(2-phenylacetyl)amino]ethenyl]amino]-3-methyl-3-sulfanylbutanoic acid](/img/structure/B14487337.png)
![Cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B14487338.png)
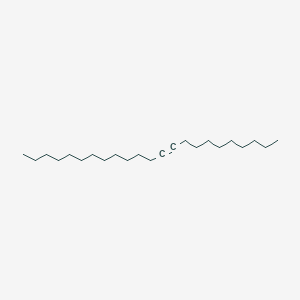

![[2-(3-Isocyanatopropyl)cyclohexane-1,1-diyl]dimethanamine](/img/structure/B14487354.png)
